molecular formula C23H26ClFN2O2 B12625167 C23H26ClFN2O2

C23H26ClFN2O2

Cat. No.: B12625167
M. Wt: 416.9 g/mol
InChI Key: ARYCMISIZKOYJP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Loratadine can be synthesized through a multi-step process. One common method involves the following steps :

    Starting Material: The synthesis begins with 2-cyanopyridine.

    Ritter Reaction: The cyano group is converted to an amide, avoiding nucleophilic attack by n-butyllithium.

    Alkylation: Introduction of a halogenated benzene ring via benzyl alkylation.

    Cyclization: Restoration of the cyano group and intramolecular cyclization to form a tricyclic heptanone structure using phosphorus oxychloride (POCl3).

    McMurry Reaction: Final product formation through the McMurry reaction.

Industrial Production Methods

Industrial production of Loratadine typically involves large-scale application of the above synthetic route with optimization for yield and purity. The process includes rigorous purification steps such as recrystallization to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Loratadine undergoes various chemical reactions, including:

    Oxidation: Conversion to its active metabolite, desloratadine, in the liver.

    Reduction: Not commonly involved in its primary metabolic pathway.

    Substitution: Halogenation reactions can occur on the aromatic ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Loratadine has a wide range of applications in scientific research:

Mechanism of Action

Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors . This inhibition prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as sneezing, itching, and runny nose. The molecular targets include histamine H1 receptors located on the surface of cells involved in the allergic response .

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: Another second-generation antihistamine with similar uses but differing in its chemical structure and pharmacokinetics.

    Fexofenadine: Known for its non-sedative properties and used for similar indications as Loratadine.

Uniqueness

Loratadine is unique due to its high selectivity for peripheral H1 receptors, which minimizes central nervous system side effects such as drowsiness . Its long duration of action allows for once-daily dosing, making it convenient for patients .

Properties

Molecular Formula

C23H26ClFN2O2

Molecular Weight

416.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetamide

InChI

InChI=1S/C23H26ClFN2O2/c24-17-6-10-19(11-7-17)26-21(28)15-27-14-13-23(29)12-2-1-3-20(23)22(27)16-4-8-18(25)9-5-16/h4-11,20,22,29H,1-3,12-15H2,(H,26,28)

InChI Key

ARYCMISIZKOYJP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCN(C(C2C1)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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